molecular formula C18H16N2O5 B2601510 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-69-7

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2601510
CAS No.: 860648-69-7
M. Wt: 340.335
InChI Key: KXJZXGQFAURTQC-UHFFFAOYSA-N
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Description

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound belonging to the pyranopyran family This compound is notable for its intricate structure, which includes multiple functional groups such as amino, ethoxy, hydroxymethyl, oxo, and carbonitrile groups

Scientific Research Applications

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method is the domino three-component reaction, which includes:

    Starting Materials: Aryl aldehydes (such as 2-ethoxybenzaldehyde), active methylene compounds (like malononitrile), and kojic acid.

    Catalyst: Secondary amine catalysts, such as L-proline.

    Solvent: Aqueous ethanolic solution.

    Conditions: Ultrasound irradiation at ambient temperature.

This method is advantageous due to its mild reaction conditions, energy efficiency, and high yield without the need for column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, green chemistry principles, such as the use of reusable catalysts and environmentally friendly solvents, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the oxo group can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-23-14-6-4-3-5-11(14)15-12(8-19)18(20)25-16-13(22)7-10(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJZXGQFAURTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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